AMP-PNP

Description

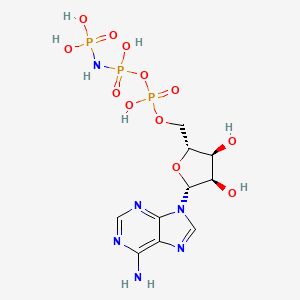

5'-Adenylic acid, monoanhydride with imidodiphosphoric acid. An analog of ATP, in which the oxygen atom bridging the beta to the gamma phosphate is replaced by a nitrogen atom. It is a potent competitive inhibitor of soluble and membrane-bound mitochondrial ATPase and also inhibits ATP-dependent reactions of oxidative phosphorylation.

Propriétés

IUPAC Name |

[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N6O12P3/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKSNHVPLWYQGJ-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N6O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180289 | |

| Record name | Adenylyl imidodiphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25612-73-1, 114661-04-0 | |

| Record name | 5′-Adenylic acid, anhydride with imidodiphosphoric acid (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25612-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenylyl imidodiphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025612731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formycin A 5'-(betagamma-imido)triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114661040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenylyl imidodiphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of AMP-PNP: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the nuances of molecular tools is paramount. Adenosine (B11128) 5′-(β,γ-imido)triphosphate (AMP-PNP) stands as a cornerstone non-hydrolyzable analog of adenosine triphosphate (ATP), pivotal for elucidating the mechanics of ATP-dependent enzymes. This guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of its impact on molecular processes.

Core Principles: A Non-Hydrolyzable ATP Mimic

This compound is a structural analog of ATP where the bridging oxygen atom between the β and γ phosphates is replaced by an imido (-NH-) group.[1] This substitution renders the terminal phosphate (B84403) bond highly resistant to enzymatic cleavage by ATPases.[1] Consequently, this compound can bind to the ATP-binding pocket of most ATP-dependent enzymes, effectively trapping them in a pre-hydrolysis, ATP-bound conformational state.[1][2] This "frozen" state allows for detailed structural and functional characterization of transient steps in enzymatic cycles that are otherwise difficult to capture.

The primary mechanism of action of this compound is as a competitive inhibitor of ATP-dependent enzymes.[3] It competes with ATP for binding to the active site, and because it cannot be hydrolyzed (or is hydrolyzed at an extremely slow rate), it prevents the completion of the catalytic cycle, thereby inhibiting the enzyme's function. This property has been instrumental in studying a wide array of proteins, most notably molecular motors like kinesin and myosin, as well as various ATPases and kinases.[1][2]

Quantitative Data: Binding Affinities and Inhibitory Constants

The interaction of this compound with ATP-binding proteins can be quantified by its dissociation constant (Kd) and its inhibitory constant (Ki). These values are crucial for designing experiments and interpreting results. The following tables summarize key quantitative data for the interaction of this compound with several well-characterized ATP-dependent enzymes in comparison to ATP and ADP.

| Enzyme/Protein | Ligand | Dissociation Constant (Kd) | Method |

| Kinesin (one-headed) | This compound | ~52.6 µM | TIRF Microscopy |

| Na+/K+-ATPase (high-affinity site) | This compound | 4.2 µM (without Mg2+) | Centrifugation |

| Na+/K+-ATPase (high-affinity site) | This compound | 2.2 µM (with 50 µM Mg2+) | Centrifugation |

| Uncoating ATPase | This compound | 2-3 orders of magnitude weaker than ATP | Not Specified |

| Uncoating ATPase | ATP | ~10⁻⁸ M | Not Specified |

| Uncoating ATPase | ADP | ~10⁻⁸ M | Not Specified |

| Enzyme/Protein | Inhibitor | Inhibitory Constant (Ki) | Type of Inhibition |

| Kinesin-1 | This compound | Half-maximal velocity at 400 µM | Competitive |

| Myosin | This compound | Not specified | Competitive |

| Na+/K+-ATPase | This compound | Potent inhibitor | Not specified |

Impact on Molecular Motors: Kinesin and Myosin

This compound has been particularly transformative in the study of the molecular motors kinesin and myosin, which power intracellular transport and muscle contraction, respectively.

Kinesin: Stalling the "Walk"

Kinesin "walks" along microtubules in a processive manner, with each step tightly coupled to the hydrolysis of one ATP molecule.[4] The binding of ATP to one of the kinesin heads induces a conformational change that swings the other head forward. Subsequent ATP hydrolysis and product release reset the motor for the next step.

This compound binds to the nucleotide-binding pocket of kinesin and induces a state that mimics the ATP-bound state, causing the kinesin head to bind tightly to the microtubule.[5] However, because this compound is not hydrolyzed, the catalytic cycle is arrested, and the motor remains stalled on the microtubule.[4] This has been instrumental in structural studies, such as cryo-electron microscopy (cryo-EM), to determine the structure of the kinesin-microtubule complex in a state that resembles the force-generating step.[6][7]

Myosin: Inducing a Pre-Power Stroke State

In the muscle contraction cycle, ATP binding to myosin causes its detachment from actin. ATP hydrolysis then "cocks" the myosin head into a high-energy, pre-power stroke conformation. Upon rebinding to actin and releasing phosphate, the myosin head undergoes a conformational change (the power stroke) that generates force.

This compound binds to the ATPase site of myosin and stabilizes a conformation that is thought to be analogous to the pre-power stroke state, where myosin is weakly bound to actin.[1] This has allowed researchers to investigate the structural changes in myosin that precede force generation.[8]

Experimental Protocols

The utility of this compound is best demonstrated through its application in various experimental assays. Below are detailed methodologies for key experiments used to characterize the effects of this compound.

Kinesin Microtubule Gliding Assay

This assay visualizes the movement of microtubules propelled by surface-adsorbed kinesin motors.

Materials:

-

Purified, biotinylated, and fluorescently labeled tubulin

-

Purified kinesin motor proteins

-

Streptavidin

-

Casein solution (as a blocking agent)

-

Motility buffer (e.g., BRB80: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)

-

ATP and this compound stock solutions

-

Oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose)

-

Glass coverslips and microscope slides to create a flow cell

Procedure:

-

Flow Cell Preparation: Assemble a flow cell by attaching a coverslip to a microscope slide with double-sided tape, creating a small channel.

-

Surface Functionalization:

-

Flow in a solution of streptavidin and incubate for 5 minutes to coat the surface.

-

Wash with motility buffer.

-

Flow in a casein solution and incubate for 5 minutes to block non-specific binding.

-

Wash with motility buffer.

-

-

Kinesin Immobilization: Flow in a solution of kinesin motors and incubate for 5 minutes to allow them to bind to the streptavidin-coated surface.

-

Microtubule Introduction:

-

Polymerize fluorescently labeled microtubules from tubulin dimers according to standard protocols.

-

Flow the microtubule solution into the chamber.

-

-

Motility Observation:

-

To observe normal motility, flow in motility buffer containing ATP and an oxygen scavenger system.

-

To investigate the effect of this compound, flow in motility buffer containing a desired concentration of this compound and ATP.

-

-

Data Acquisition: Observe and record microtubule movement using fluorescence microscopy. The velocity of the microtubules can be analyzed to determine the effect of this compound on kinesin activity.[3]

Myosin ATPase Activity Assay (Malachite Green Assay)

This colorimetric assay measures the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (Pi) released.

Materials:

-

Purified myosin

-

Actin filaments (optional, for measuring actin-activated ATPase activity)

-

Assay buffer (e.g., 20 mM imidazole, 5 mM KCl, 2 mM MgCl2, 1 mM DTT, pH 7.5)

-

ATP and this compound stock solutions

-

Malachite Green reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)

-

Phosphate standard solution

Procedure:

-

Reaction Setup:

-

In a 96-well plate, add the assay buffer and myosin to each well.

-

If measuring actin-activated ATPase, add actin filaments.

-

Add varying concentrations of this compound to the appropriate wells to determine its inhibitory effect.

-

-

Initiate Reaction: Start the reaction by adding a fixed concentration of ATP to all wells. Incubate at a constant temperature (e.g., 25°C) for a specific time period (e.g., 10-30 minutes).

-

Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green reagent. This reagent forms a colored complex with the released inorganic phosphate.

-

Measurement: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (typically around 620-650 nm).

-

Quantification: Create a standard curve using the phosphate standard solution to determine the concentration of Pi released in each reaction. The rate of ATP hydrolysis can then be calculated.

Structural Insights from Cryo-Electron Microscopy

The use of this compound has been particularly crucial for high-resolution structural studies of ATP-dependent enzymes using cryo-EM. By trapping the enzyme in a specific conformational state, it allows for the collection of a homogenous population of particles, which is essential for obtaining high-resolution 3D reconstructions.

For example, cryo-EM studies of the kinesin-microtubule complex in the presence of this compound have revealed the detailed conformational changes in the kinesin motor domain upon nucleotide binding.[6][9] These studies have shown how the binding of an ATP-like molecule induces a "power stroke" motion in the neck linker region of kinesin, which is the key force-generating event.[10] Similarly, cryo-EM structures of myosin bound to actin in the presence of this compound have provided snapshots of the pre-power stroke state, offering insights into the mechanism of muscle contraction.

Conclusion

This compound is an indispensable tool for researchers studying the mechanism of ATP-dependent enzymes. Its ability to act as a non-hydrolyzable ATP mimic allows for the trapping and characterization of transient enzymatic states. Through its application in a variety of biochemical and structural biology techniques, this compound continues to provide fundamental insights into the molecular basis of processes ranging from intracellular transport and muscle contraction to a wide array of other cellular functions powered by ATP hydrolysis. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the effective design and interpretation of experiments utilizing this powerful molecular probe.

References

- 1. This compound 100mM, pH 7.4 - Hypermol [hypermol.com]

- 2. ATP Binding and ATP Hydrolysis Play Distinct Roles in the Function of 26S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An automated in vitro motility assay for high-throughput studies of molecular motors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publications.mpi-cbg.de [publications.mpi-cbg.de]

- 5. Two Distinct Modes of Processive Kinesin Movement in Mixtures of ATP and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cryo-EM Structure (4.5-Å) of Yeast Kinesin-5–Microtubule Complex Reveals a Distinct Binding Footprint and Mechanism of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural changes induced in Ca2+-regulated myosin filaments by Ca2+ and ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure of Microtubule-Trapped Human Kinesin-5 and Its Mechanism of Inhibition Revealed Using Cryoelectron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Backsteps induced by nucleotide analogs suggest the front head of kinesin is gated by strain - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Tool: A Technical Guide to AMP-PNP, the Non-Hydrolyzable ATP Analog

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate world of cellular energetics and signal transduction, adenosine (B11128) triphosphate (ATP) reigns supreme as the primary energy currency. However, its transient nature and rapid hydrolysis present significant challenges for researchers seeking to elucidate the mechanisms of ATP-dependent enzymes. Enter Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP), a non-hydrolyzable analog of ATP that has become an indispensable tool in biochemistry, structural biology, and drug discovery. By substituting the β-γ oxygen bridge with an imido (-NH-) group, this compound effectively mimics the pre-hydrolysis state of ATP binding, locking enzymes in a specific conformation for detailed investigation. This technical guide provides an in-depth exploration of this compound, from its mechanism of action to detailed experimental protocols and its application in dissecting complex signaling pathways.

Core Principles of this compound: A Molecular Mimic

The key to this compound's utility lies in its structural similarity to ATP, coupled with its resistance to enzymatic cleavage. The imido linkage between the beta and gamma phosphates is not susceptible to the nucleophilic attack that drives the hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi).[1] This stability allows researchers to trap and study the transient conformational states of ATP-dependent enzymes, providing invaluable insights into their function.

This compound acts as a competitive inhibitor for a vast array of ATP-utilizing enzymes, including ATPases, kinases, and motor proteins.[2][3] By binding to the ATP pocket, it allows for the characterization of the enzyme's affinity for the ATP-bound state and the study of conformational changes associated with nucleotide binding, independent of the subsequent hydrolysis step.

Quantitative Data: Binding Affinities and Inhibition Constants

The efficacy of this compound as a research tool is underscored by its binding affinity (Kd) and inhibitory constant (Ki) for various enzymes. These parameters are crucial for designing experiments and interpreting results. The following tables summarize key quantitative data for the interaction of this compound with several classes of enzymes. It is important to note that these values can be influenced by experimental conditions such as pH, temperature, and the presence of divalent cations like Mg2+.

| Enzyme Class | Specific Enzyme | Organism/Source | Ki (Inhibition Constant) | Experimental Conditions |

| ATPase | Myosin ATPase | Not Specified | ~200 µM | Not Specified |

| (Na+ + K+)-dependent ATPase | Canine Kidney | - | See Kd values | |

| Sea Urchin Sperm Dynein | Lytechinus pictus | ~8.1 mM | Michaelis-Menten kinetics | |

| Motor Protein | Kinesin-1 | Not Specified | - | Half-maximal velocity at 400 µM |

| Kinase | Fibroblast Growth Factor Receptor 2 (FGFR2) | Not Specified | 2 µM | Intrinsic Tryptophan Fluorescence Quench |

| Enzyme Class | Specific Enzyme | Organism/Source | Kd (Dissociation Constant) | Experimental Conditions |

| ATPase | (Na+ + K+)-dependent ATPase | Canine Kidney | 4.2 µM | Absence of MgCl2 |

| (Na+ + K+)-dependent ATPase | Canine Kidney | 2.2 µM | 50 µM MgCl2 | |

| (Na+ + K+)-dependent ATPase | Canine Kidney | 6 µM | 2 mM MgCl2 | |

| Uncoating ATPase | Not Specified | 1-2 orders of magnitude weaker than ATP | Not Specified | |

| Motor Protein | Kinesin | Not Specified | ~1.3 µM | Not Specified |

Visualizing the Mechanism and Applications of this compound

To better understand the role of this compound in biochemical processes, the following diagrams, generated using the Graphviz DOT language, illustrate key concepts and experimental workflows.

Detailed Experimental Protocols

The following protocols provide a framework for key experiments utilizing this compound. Researchers should optimize these protocols for their specific enzyme and experimental setup.

ATPase Activity Assay (Malachite Green Method) for Competitive Inhibition

This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis. It can be adapted to determine the inhibitory constant (Ki) of this compound.

Materials:

-

Purified ATPase enzyme

-

ATP stock solution (e.g., 100 mM)

-

This compound stock solution (e.g., 100 mM)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂)

-

Phosphate Standard (e.g., 1 mM KH₂PO₄)

-

Malachite Green Reagent (commercially available or lab-prepared)

-

Quenching Solution (e.g., 34% Citric Acid)

-

96-well clear, flat-bottom microplate

-

Spectrophotometer

Procedure:

-

Enzyme Titration: Determine the optimal enzyme concentration that produces a linear rate of phosphate release over a set time (e.g., 15-30 minutes) at a saturating ATP concentration.

-

Km Determination for ATP: Measure the initial reaction velocity at various ATP concentrations (without this compound) to determine the Michaelis-Menten constant (Km) for ATP.

-

Inhibition Assay:

-

Prepare a series of reactions in the 96-well plate. Each well should contain the assay buffer, the optimized enzyme concentration, a fixed concentration of this compound, and a varying concentration of ATP. Include a control series with no this compound.

-

Initiate the reaction by adding the ATP solution.

-

Incubate the plate at the optimal temperature for the predetermined time.

-

Stop the reaction by adding the quenching solution.

-

-

Phosphate Detection:

-

Data Analysis:

-

Create a phosphate standard curve to convert absorbance values to phosphate concentration.

-

Plot the initial reaction velocities against ATP concentrations for both the inhibited and uninhibited reactions.

-

Use a Lineweaver-Burk plot or non-linear regression analysis to determine the Ki for this compound.

-

Sample Preparation for X-ray Crystallography

This protocol outlines the general steps for co-crystallizing a protein with this compound to determine its three-dimensional structure in the ATP-bound state.

Materials:

-

Highly purified protein of interest (>95%)

-

This compound stock solution (e.g., 100 mM)

-

MgCl₂ stock solution (e.g., 1 M)

-

Crystallization screens and reagents

-

Cryoprotectant solution

Procedure:

-

Complex Formation:

-

Incubate the purified protein with a molar excess of this compound (typically 1-5 mM) and MgCl₂ (at a concentration equal to or slightly higher than this compound) on ice for at least 30 minutes to ensure complex formation.

-

-

Crystallization Screening:

-

Set up crystallization trials using methods such as hanging drop or sitting drop vapor diffusion.[6]

-

Mix the protein-AMP-PNP complex with various crystallization screen solutions.

-

Incubate the crystallization plates at a constant temperature and monitor for crystal growth.

-

-

Crystal Optimization:

-

Optimize the initial crystallization conditions by varying the concentrations of precipitant, salt, and pH to obtain diffraction-quality crystals.

-

-

Crystal Harvesting and Cryo-protection:

-

Carefully harvest the crystals and transfer them to a cryoprotectant solution containing this compound and MgCl₂ to prevent ice crystal formation during flash-cooling.

-

Flash-cool the crystals in liquid nitrogen.

-

-

Data Collection and Structure Determination:

-

Collect X-ray diffraction data from the cryo-cooled crystals.

-

Process the data and solve the three-dimensional structure of the protein-AMP-PNP complex.

-

Sample Preparation for Cryo-Electron Microscopy (Cryo-EM)

This protocol describes the preparation of vitrified samples of a protein-AMP-PNP complex for high-resolution structural analysis by cryo-EM.

Materials:

-

Highly purified protein of interest

-

This compound stock solution (e.g., 100 mM)

-

MgCl₂ stock solution (e.g., 1 M)

-

Cryo-EM grids (e.g., holey carbon grids)

-

Plunge-freezing apparatus (e.g., Vitrobot)

-

Liquid ethane (B1197151) and liquid nitrogen

Procedure:

-

Complex Formation:

-

As with X-ray crystallography, incubate the purified protein with a molar excess of this compound and MgCl₂ on ice.

-

-

Grid Preparation:

-

Apply a small volume (typically 3-4 µL) of the protein-AMP-PNP complex solution to a glow-discharged cryo-EM grid.

-

-

Blotting and Plunge-Freezing:

-

Inside the plunge-freezing apparatus, blot the grid with filter paper to create a thin film of the sample.

-

Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.[7]

-

-

Grid Screening and Data Collection:

-

Screen the vitrified grids using a transmission electron microscope to assess ice thickness and particle distribution.

-

Collect a large dataset of particle images for subsequent image processing and 3D reconstruction.

-

Conclusion

This compound has firmly established itself as a cornerstone of research into ATP-dependent enzymatic processes. Its ability to act as a stable mimic of the pre-hydrolysis ATP-bound state provides an unparalleled window into the dynamic world of molecular machines. From elucidating the intricate conformational changes of motor proteins to paving the way for the structure-based design of novel therapeutics, the applications of this compound continue to expand. By understanding its core principles and employing rigorous experimental methodologies, researchers, scientists, and drug development professionals can continue to leverage this powerful tool to unravel the fundamental mechanisms of life.

References

- 1. jackwestin.com [jackwestin.com]

- 2. Binding to the high-affinity substrate site of the (Na+ + K+)-dependent ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. eubopen.org [eubopen.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. benchchem.com [benchchem.com]

- 7. joachimfranklab.org [joachimfranklab.org]

An In-depth Technical Guide to the Biochemical and Physical Properties of AMP-PNP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylyl-imidodiphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine (B11128) triphosphate (ATP) that has become an indispensable tool in biochemistry and drug discovery.[1][2] Its unique properties allow researchers to investigate the intricate mechanisms of ATP-dependent enzymes by trapping them in specific conformational states. This technical guide provides a comprehensive overview of the core biochemical and physical properties of this compound, detailed experimental protocols for its use, and quantitative data to support experimental design and interpretation.

Core Biochemical and Physical Properties

This compound is structurally similar to ATP, with the key difference being the replacement of the oxygen atom between the β and γ phosphates with an imido (-NH-) group.[3] This substitution renders the terminal phosphate (B84403) bond highly resistant to cleavage by ATPases, effectively "locking" the enzyme in an ATP-bound, pre-hydrolysis state.[4][5]

Key Characteristics:

-

Non-hydrolyzable Nature: While this compound is widely considered non-hydrolyzable, some enzymes, such as the motor domain of the kinesin-related protein ncd, have been shown to hydrolyze it at a very slow rate, approximately 1% of the ATP turnover rate.[6] This slow hydrolysis is an important consideration in long-duration experiments.

-

Competitive Inhibition: this compound typically acts as a competitive inhibitor for most ATP-dependent enzymes, binding to the same active site as ATP. However, in some systems, it can exhibit noncompetitive inhibition.[7]

-

Conformational Effects: Binding of this compound often induces conformational changes in proteins that are similar to those induced by ATP.[4] For instance, in motor proteins like kinesin, this compound binding promotes a strong affinity for microtubules, trapping the motor in a rigor-like state.[8] In other enzymes, such as F1-ATPase, this compound binding increases the compactness and thermal stability of the complex.[9]

-

Divalent Cation Dependence: The binding of this compound to many enzymes is dependent on the presence of divalent cations, most commonly magnesium (Mg²⁺). The concentration of Mg²⁺ can have a biphasic effect on this compound binding affinity. For example, with (Na⁺ + K⁺)-dependent ATPase, low concentrations of MgCl₂ decrease the dissociation constant (KD), indicating tighter binding, while higher concentrations increase the KD.[10]

-

Chemical Stability: As a tetrasodium (B8768297) salt, this compound is stable for months at -20°C. In a neutral pH solution at 25°C, it remains stable for at least 16 hours.[11]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the interaction of this compound with various proteins. These values are highly dependent on the specific protein and the experimental conditions.

Table 1: Dissociation Constants (Kd) of this compound for Various Proteins

| Protein | Method | Kd | Conditions |

| (Na⁺ + K⁺)-dependent ATPase | Centrifugation | 4.2 µM | Absence of MgCl₂ |

| (Na⁺ + K⁺)-dependent ATPase | Centrifugation | 2.2 µM | 50 µM MgCl₂ |

| Uncoating ATPase | Not specified | ~10⁻⁵ - 10⁻⁶ M | Not specified |

Table 2: Hydrolysis Rate of this compound by Specific Enzymes

| Enzyme | Hydrolysis Rate | Comparison to ATP Hydrolysis |

| ncd motor domain | ~0.00004 s⁻¹ | 1% of the ATP turnover rate |

| Kinesin motor domain | Slower than ncd motor domain | Not specified |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are protocols for key experiments frequently employing this compound.

ATPase Activity Assay (Coupled Enzymatic Assay)

This protocol describes a method to determine the inhibitory potency of this compound against a specific ATPase, such as a motor protein. The assay couples the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.[8][12]

Materials:

-

Purified ATPase (e.g., kinesin)

-

Filament partner (e.g., microtubules)

-

This compound stock solution

-

ATP stock solution

-

Assay Buffer (containing pyruvate (B1213749) kinase (PK), lactate (B86563) dehydrogenase (LDH), phosphoenolpyruvate (B93156) (PEP), and NADH)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, the ATPase, and its filament partner.

-

Add the desired concentration of this compound to the reaction mixture.

-

Initiate the reaction by adding a known concentration of ATP.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the ATPase activity.

-

To determine the inhibitory constant (Kᵢ), perform the assay at various concentrations of both ATP and this compound and analyze the data using Michaelis-Menten kinetics.

Microtubule Binding Assay

This protocol is used to assess the binding of motor proteins or other microtubule-associated proteins (MAPs) to microtubules in the presence of this compound.[13]

Materials:

-

Polymerized microtubules

-

Purified protein of interest (e.g., kinesin)

-

This compound

-

Taxol

-

Sucrose (B13894) cushion (e.g., 1.2 M)

-

Ultracentrifuge with a swinging bucket rotor (e.g., Beckman SW60)

Procedure:

-

Incubate the purified protein with 5 mM this compound and 5 µM taxol for 15 minutes at room temperature.

-

Add polymerized microtubules to the protein-AMP-PNP mixture and incubate for an additional 30 minutes at room temperature.

-

Layer the mixture onto a sucrose cushion in an ultracentrifuge tube.

-

Centrifuge at high speed (e.g., 33,300 rpm in a Beckman SW60 rotor) for 1 hour at 20°C to pellet the microtubules and any bound proteins.

-

Carefully collect the supernatant (unbound protein) and the pellet (microtubules and bound protein).

-

Analyze the protein content of the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the extent of binding.

X-ray Crystallography of a Protein-AMP-PNP Complex

This protocol provides a general framework for preparing crystals of a protein in complex with this compound for structural determination.[14]

Materials:

-

Highly purified protein (>98% pure) at a concentration of 5-25 mg/ml

-

This compound stock solution (e.g., 100 mM)

-

MgCl₂ stock solution

-

Crystallization screening solutions

-

Hanging or sitting drop vapor diffusion plates

Procedure:

-

Just prior to setting up crystallization trials, add a molar excess of this compound (e.g., 1-5 mM final concentration) and a similar concentration of MgCl₂ to the purified protein solution.

-

Incubate on ice to allow for complex formation.

-

Set up crystallization trials by mixing the protein-AMP-PNP complex solution with various crystallization screening solutions in hanging or sitting drops.

-

Incubate the plates at a constant temperature and monitor for crystal growth over time.

-

Once suitable crystals are obtained, they can be cryo-protected and used for X-ray diffraction data collection.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of this compound.

Caption: ATPase catalytic cycle and competitive inhibition by this compound.

Caption: Workflow for a kinesin in vitro motility assay with this compound.

Caption: General workflow for cryo-EM sample preparation with this compound.

References

- 1. Adénylyl-imidodiphosphate — Wikipédia [fr.wikipedia.org]

- 2. This compound 100mM, pH 7.4 - Hypermol [hypermol.com]

- 3. Deprotonated imidodiphosphate in AMPPNP-containing protein structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Hydrolysis of AMPPNP by the motor domain of ncd, a kinesin-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Influence of ADP, this compound and of depletion of nucleotides on the structural properties of F1ATPase: a Fourier transform infrared spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding to the high-affinity substrate site of the (Na+ + K+)-dependent ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. 5.5. Binding assay with this compound or ATP [bio-protocol.org]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structure and Application of Adenylyl-imidodiphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylyl-imidodiphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine (B11128) triphosphate (ATP) that has become an indispensable tool in the study of ATP-dependent enzymes and signaling pathways. Its unique structural modification—the substitution of the bridging oxygen atom between the β and γ phosphates with an imido group (-NH-)—renders it resistant to cleavage by most ATPases. This property allows researchers to trap enzymes in an ATP-bound conformational state, providing a stable snapshot for structural and functional studies. This guide offers a comprehensive overview of the structure of this compound, its comparative analysis with ATP, detailed experimental protocols for its use, and its application in elucidating complex biological signaling pathways.

Core Structure of Adenylyl-imidodiphosphate

This compound shares the same core structure as ATP, consisting of an adenine (B156593) base, a ribose sugar, and a triphosphate chain. The critical difference lies in the linkage between the β- and γ-phosphates.

The P-N-P imido bond in this compound is significantly more resistant to enzymatic hydrolysis compared to the P-O-P phosphoanhydride bond in ATP.[2] This stability is the cornerstone of its utility in biochemical and structural biology research.

Structural Comparison: ATP vs. This compound

While this compound is an excellent mimic of ATP, the substitution of an oxygen atom with an imido group introduces subtle but important differences in bond lengths, angles, and overall conformation of the triphosphate chain. These differences can influence its binding affinity and the precise conformation of the protein it binds to.

| Parameter | ATP | This compound |

| β-γ Bridge | P-O-P | P-N-P |

| Pβ-O-Pγ Bond Angle | ~129° | N/A |

| Pβ-N-Pγ Bond Angle | N/A | ~127° |

| Pγ-O Bond Length | ~1.60 Å | N/A |

| Pγ-N Bond Length | N/A | ~1.68 Å |

| Hydrolysis | Readily hydrolyzed | Resistant to hydrolysis |

Note: The exact bond lengths and angles can vary depending on the protein-bound conformation and the presence of metal ions.

Quantitative Data: Binding Affinities of this compound

This compound acts as a competitive inhibitor for a wide range of ATP-dependent enzymes. The dissociation constant (Kd) or inhibition constant (Ki) provides a measure of its binding affinity. A lower value indicates a higher affinity.

| Protein | Organism/Tissue | Kd / Ki (µM) | Method |

| Na+/K+-ATPase (high-affinity site) | Canine Kidney | 2.2 (in 50 µM MgCl₂) | Centrifugation Assay[3] |

| Na+/K+-ATPase (high-affinity site) | Canine Kidney | 4.2 (no MgCl₂) | Centrifugation Assay[3] |

| Kinesin | Drosophila | Varies with ATP concentration | Single-molecule motility assay[4] |

| ABC Transporter (P-glycoprotein) | Human | Reduces substrate binding affinity | Indirect measurements[5] |

| Sea Urchin Sperm Dynein | Lytechinus pictus | ~8100 (Ki) | Michaelis-Menten kinetics[2][6] |

| Myosin | Not Specified | Low affinity | Not Specified |

Signaling Pathways and Experimental Workflows

This compound is instrumental in dissecting multi-step signaling pathways and complex enzymatic cycles by allowing researchers to isolate and study specific intermediate states.

Elucidating G-Protein Signaling: Activation of Adenylyl Cyclase

A classic example of this compound's utility is in studying the activation of adenylyl cyclase by the Gsα subunit of a G-protein. In this pathway, the activated Gsα-GTP complex binds to and activates adenylyl cyclase, which then converts ATP to cyclic AMP (cAMP). By using this compound, researchers can trap the Gsα-adenylyl cyclase complex in a stable, active-like conformation, as this compound can bind to the catalytic site of adenylyl cyclase without being converted to cAMP. This allows for the structural and functional characterization of this transient signaling complex.

Investigating Motor Protein Function: A Kinesin Motility Assay Workflow

Motor proteins like kinesin convert the chemical energy from ATP hydrolysis into mechanical work to move along cytoskeletal filaments. This compound is used to study the ATP-bound state of kinesin, which is characterized by strong binding to microtubules.

Experimental Protocols

Protocol 1: Determination of this compound Inhibition Constant (Ki) for a Myosin ATPase

This protocol outlines a method to determine the inhibitory potency of this compound on myosin ATPase activity using a colorimetric assay that measures the release of inorganic phosphate (B84403) (Pi).

Materials:

-

Purified myosin protein

-

Actin filaments (optional, for actin-activated ATPase activity)

-

Assay Buffer: 15 mM HEPES pH 7.5, 1 mM MgCl₂, 0.1 mM EGTA, 50 mM KCl

-

ATP stock solution (e.g., 100 mM)

-

This compound stock solution (e.g., 100 mM)

-

[γ-³²P]ATP (for radioactive assay) or Malachite Green Phosphate Assay Kit (for colorimetric assay)

-

Stop Solution (e.g., 10% SDS for Malachite Green assay; acid for radioactive assay)

-

Microplate reader or scintillation counter

Procedure:

-

Prepare a series of this compound dilutions in assay buffer to achieve a range of final concentrations in the assay (e.g., 0-10 mM).

-

Prepare a series of ATP dilutions in assay buffer to achieve a range of final concentrations (e.g., 0-5 mM).

-

Set up the reactions in a 96-well plate or microcentrifuge tubes. For each reaction, combine:

-

Assay buffer

-

A fixed concentration of myosin (and actin, if applicable)

-

A specific concentration of this compound

-

A specific concentration of ATP (spiked with [γ-³²P]ATP if using the radioactive method).

-

-

Initiate the reaction by adding the ATP solution and incubate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time, ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the appropriate stop solution.

-

Quantify the amount of Pi produced.

-

Radioactive method: Separate the unreacted [γ-³²P]ATP from the released [³²P]Pi using a charcoal or extraction method and measure the radioactivity of the Pi-containing fraction in a scintillation counter.[7]

-

Colorimetric method: Add the Malachite Green reagent, incubate to allow color development, and measure the absorbance at the recommended wavelength (e.g., 620-650 nm).[8]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) for each combination of ATP and this compound concentrations.

-

Plot the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and the Ki value. Alternatively, use non-linear regression to fit the data to the appropriate enzyme inhibition model.

-

Protocol 2: Co-crystallization of a Protein with this compound for X-ray Crystallography

This protocol provides a general framework for obtaining protein-AMP-PNP complex crystals for structural studies.

Materials:

-

Highly purified and concentrated protein of interest (>95% purity, 5-20 mg/mL)

-

This compound

-

MgCl₂

-

Crystallization buffer specific to the protein

-

Crystallization screens (commercial or custom)

-

Vapor diffusion plates (sitting or hanging drop)

-

Cryoprotectant solution

Procedure:

-

Prepare the Protein-Ligand Complex:

-

In a microcentrifuge tube, mix the concentrated protein solution with a 5-10 fold molar excess of this compound and MgCl₂ (at a concentration equal to or slightly higher than this compound).

-

Incubate on ice for 30-60 minutes to allow for complex formation.

-

Centrifuge the mixture at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C to remove any aggregated protein.

-

-

Set up Crystallization Trials:

-

Use the vapor diffusion method (hanging or sitting drop).

-

In each well of the crystallization plate, pipette the reservoir solution from a crystallization screen.

-

On the coverslip or sitting drop post, mix a small volume (e.g., 1 µL) of the protein-AMP-PNP complex with an equal volume of the reservoir solution.

-

Seal the plate and incubate at a constant temperature (e.g., 4°C or 20°C).

-

-

Optimize Crystal Growth:

-

Monitor the plates regularly for the appearance of crystals over several days to weeks.

-

If initial hits (microcrystals, precipitates) are observed, optimize the conditions by systematically varying the pH, precipitant concentration, and protein concentration around the initial hit condition.

-

-

Crystal Harvesting and Cryo-protection:

-

Once suitable crystals have grown, carefully transfer them to a cryoprotectant solution to prevent ice formation during freezing. The cryoprotectant is typically the reservoir solution supplemented with a cryo-agent like glycerol, ethylene (B1197577) glycol, or PEG. Ensure this compound is also present in the cryo-solution.

-

Soak the crystal in the cryoprotectant for a short period.

-

Loop the crystal and flash-cool it in liquid nitrogen.

-

-

X-ray Diffraction Data Collection:

-

Mount the frozen crystal on a goniometer in an X-ray beamline.

-

Collect diffraction data.

-

Process the data to determine the three-dimensional structure of the protein-AMP-PNP complex.

-

Conclusion

Adenylyl-imidodiphosphate remains a cornerstone in the toolkit of researchers studying ATP-dependent processes. Its ability to mimic the pre-hydrolysis state of ATP binding provides an invaluable window into the transient conformational changes that underpin a vast array of cellular functions. By understanding its unique structural properties and employing the detailed experimental approaches outlined in this guide, scientists and drug development professionals can continue to unravel the intricate mechanisms of ATP-dependent enzymes and signaling pathways, paving the way for novel therapeutic interventions.

References

- 1. Adenosine triphosphate (ATP) | Definition, Structure, Function, & Facts | Britannica [britannica.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Two Distinct Modes of Processive Kinesin Movement in Mixtures of ATP and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ABC transporter - Wikipedia [en.wikipedia.org]

- 6. biorxiv.org [biorxiv.org]

- 7. ohsu.edu [ohsu.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

The Cornerstone of Mechanistic Biochemistry: A Technical Guide to the Discovery and Application of AMP-PNP

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and pivotal role of Adenosine (B11128) 5′-(β,γ-imido)triphosphate (AMP-PNP) in biochemical research. As a non-hydrolyzable analog of Adenosine Triphosphate (ATP), this compound has been instrumental in elucidating the mechanisms of ATP-dependent enzymes, particularly motor proteins and GTPases. This document provides a comprehensive overview of its properties, key experimental applications, and detailed protocols for its use in research, serving as a vital resource for professionals in the life sciences.

Discovery and History: A Milestone in Bioenergetics

The journey of this compound began in the early 1970s, a period of burgeoning interest in the molecular mechanisms of energy transduction in biological systems. Recognizing the need for a stable ATP analog to probe the intricacies of ATP-binding proteins without triggering hydrolysis, Ralph G. Yount and his colleagues embarked on its synthesis.

Their seminal work, published in Biochemistry in 1971, described the chemical synthesis of "Adenylyl imidodiphosphate," a molecule where the terminal β-γ oxygen bridge of ATP is replaced by an imido (-NH-) group[1][2]. This substitution renders the molecule resistant to cleavage by most ATPases, effectively "freezing" the enzyme in an ATP-bound state. The synthesis involved the reaction of adenosine 5'-phosphoramidate with inorganic imidodiphosphate.

This breakthrough provided researchers with a powerful tool to investigate the conformational changes and intermediate states of ATP-dependent enzymes. Early studies focused on its effects on muscle contraction, demonstrating its ability to induce a state distinct from both the relaxed (ATP-bound) and rigor (nucleotide-free) states in muscle fibers[3][4]. These initial findings paved the way for decades of research across various fields, solidifying this compound's status as an indispensable tool in biochemistry and structural biology.

Mechanism of Action and Biochemical Properties

This compound functions as a competitive inhibitor for most ATP-dependent enzymes[5]. It binds to the ATP pocket, mimicking the pre-hydrolysis state. The key to its utility lies in the P-N-P bond, which is significantly more resistant to enzymatic hydrolysis than the P-O-P bond in ATP. While it is considered non-hydrolyzable, some enzymes have been reported to exhibit very slow hydrolysis of this compound.

The presence of the imido group also subtly alters the geometry and charge distribution of the triphosphate chain compared to ATP. In certain protein structures, the imide group of this compound can be deprotonated, which can influence its interaction with the protein and coordinating metal ions like Mg²⁺[3]. This property can sometimes lead to conformational states that are not perfectly identical to the true ATP-bound state, a factor researchers must consider when interpreting experimental results.

Quantitative Data on this compound Interactions

The following tables summarize key quantitative data regarding the interaction of this compound with various proteins. These values are essential for designing experiments and interpreting results.

| Protein | Organism/Tissue | Parameter | Value | Method | Reference |

| Myosin | Bovine Cardiac | Ki | 130 µM | Kinetic Assay | [6] |

| Bovine Cardiac | KA | 6.0 x 10⁶ M⁻¹ | Equilibrium Dialysis | [6] | |

| Kinesin-1 | IC₅₀ | ~400 µM | In Vitro Motility Assay | [7] | |

| (K⁺ + H⁺)-ATPase | Pig Gastric Mucosa | Kd | 50 µM | Binding Assay |

Table 1: Binding and Inhibition Constants of this compound for Motor Proteins and ATPases.

| Parameter | Condition | Value | Reference |

| Kinesin-1 Mean Run Length | 0.5 mM ATP, 0.2 mM this compound | 558 ± 39 nm | [8] |

| 0.5 mM ATP, 3.0 mM this compound | 62 ± 7 nm | [8] | |

| Muscle Tension Reduction | Saturating Mgthis compound on frog sartorius muscle | ~50% | [4] |

Table 2: Functional Effects of this compound on Motor Proteins and Muscle Fibers.

Key Experimental Applications and Protocols

This compound has been a cornerstone in a multitude of experimental techniques aimed at understanding the structure and function of ATP-dependent enzymes.

Structural Biology: X-ray Crystallography and Cryo-Electron Microscopy

This compound is extensively used to trap proteins in a specific, stable conformation suitable for high-resolution structural determination.

-

Protein Purification: Purify the target protein to >95% homogeneity. The final purification step should ideally be size-exclusion chromatography in a buffer suitable for crystallization.

-

Complex Formation:

-

Concentrate the purified protein to a suitable concentration for crystallization (typically 5-10 mg/mL).

-

Add a 10- to 100-fold molar excess of this compound (e.g., 1-5 mM final concentration) to the protein solution.

-

Add MgCl₂ to a final concentration equivalent to or slightly higher than the this compound concentration, as Mg²⁺ is often crucial for nucleotide binding.

-

Incubate the mixture on ice for at least 30 minutes to ensure complete binding.

-

-

Crystallization Screening:

-

Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods with a variety of commercial or custom screens.

-

Mix the protein-AMP-PNP complex with the reservoir solution at different ratios (e.g., 1:1, 1:2, 2:1).

-

-

Crystal Optimization and Harvesting:

-

Optimize initial crystal hits by varying precipitant concentration, pH, and temperature.

-

Harvest suitable crystals using a cryo-loop and flash-cool them in liquid nitrogen, often after soaking in a cryoprotectant solution containing this compound and MgCl₂.

-

-

X-ray Diffraction Data Collection: Collect diffraction data at a synchrotron source.

-

Protein-Ligand Complex Preparation: Prepare the protein-AMP-PNP-Mg²⁺ complex as described for crystallography, typically at a lower concentration (0.1-5 mg/mL).

-

Grid Preparation:

-

Glow-discharge cryo-EM grids (e.g., holey carbon grids) to make them hydrophilic.

-

Apply 3-4 µL of the protein-AMP-PNP complex solution to the grid.

-

-

Vitrification:

-

Blot the grid for a few seconds to remove excess liquid, leaving a thin film.

-

Immediately plunge-freeze the grid into liquid ethane (B1197151) cooled by liquid nitrogen using a vitrification apparatus (e.g., Vitrobot).

-

-

Grid Screening and Data Collection:

-

Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope.

-

Collect a large dataset of particle images for subsequent 2D and 3D reconstruction.

-

Enzyme Kinetics and Mechanistic Studies

This compound is used to probe the kinetics of ATP-dependent enzymes and to dissect the steps of their catalytic cycles.

This protocol measures the rate of ATP hydrolysis by monitoring the release of inorganic phosphate (B84403) (Pi). The inclusion of this compound in parallel reactions serves to confirm the specificity of the ATPase activity and to determine its inhibitory constant (Ki).

-

Reagent Preparation:

-

Assay Buffer: e.g., 25 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂.

-

ATP Stock Solution: 100 mM ATP in water, pH adjusted to ~7.0.

-

This compound Stock Solution: 100 mM this compound in water.

-

Enzyme Stock Solution: Purified ATPase at a known concentration.

-

Phosphate Detection Reagent: e.g., Malachite green-based reagent.

-

-

Reaction Setup:

-

Prepare a series of reactions in a microplate or microcentrifuge tubes. For determining Ki, vary the concentrations of both ATP and this compound.

-

To each reaction, add the assay buffer, the desired concentration of ATP, and the desired concentration of this compound.

-

Pre-incubate the reactions at the desired temperature (e.g., 37°C) for 5 minutes.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the enzyme to each well/tube.

-

Incubate for a set period during which the reaction is linear (e.g., 10-30 minutes).

-

-

Termination and Detection:

-

Stop the reaction by adding the phosphate detection reagent.

-

Allow color to develop according to the manufacturer's instructions.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for malachite green).

-

Generate a standard curve using known concentrations of phosphate to convert absorbance readings to the amount of Pi produced.

-

Calculate the reaction velocity (nmol Pi/min/mg enzyme).

-

Determine the Ki for this compound by plotting the data using methods such as Lineweaver-Burk or by non-linear regression analysis.

-

In Vitro Motility Assays

This compound is crucial for studying the mechanochemical cycle of motor proteins like kinesin and myosin. It can stall the motor in a tightly bound state on its cytoskeletal track.

-

Flow Cell Preparation: Construct a flow cell by sandwiching two coverslips with double-sided tape.

-

Motor Protein Immobilization:

-

Introduce a solution of kinesin motor domains into the flow cell and incubate to allow the motors to adsorb to the glass surface.

-

Block the remaining surface with a solution of casein or bovine serum albumin (BSA) to prevent non-specific binding.

-

-

Microtubule Introduction:

-

Introduce fluorescently labeled, taxol-stabilized microtubules into the flow cell.

-

-

Motility Observation:

-

Introduce the motility buffer containing ATP and an oxygen scavenging system. Observe microtubule gliding using fluorescence microscopy.

-

To study the effect of this compound, introduce a motility buffer containing a mixture of ATP and this compound. This will typically cause the microtubules to pause or detach, depending on the relative concentrations and the specific kinesin construct.

-

-

Data Acquisition and Analysis: Record time-lapse videos of microtubule movement and analyze their velocity and run length.

Visualizing Molecular Mechanisms and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts and workflows related to the use of this compound.

Conclusion

Since its synthesis over half a century ago, this compound has remained a cornerstone of biochemical and structural biology research. Its ability to act as a stable mimic of the pre-hydrolysis ATP-bound state has provided invaluable insights into the mechanisms of a vast array of ATP-dependent enzymes. From elucidating the power stroke of myosin to trapping the intricate conformational changes of molecular chaperones, this compound continues to be an essential tool for researchers striving to unravel the fundamental processes of life at the molecular level. This guide provides a comprehensive overview and practical protocols to aid scientists in effectively utilizing this remarkable ATP analog in their research endeavors.

References

- 1. Adenylyl imidodiphosphate, an adenosine triphosphate analog containing a P--N--P linkage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Deprotonated imidodiphosphate in AMPPNP-containing protein structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of the ATP analogue AMPPNP on the structure of crossbridges in vertebrate skeletal muscles: X-ray diffraction and mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Adenylyl-imidodiphosphate this compound [sigmaaldrich.com]

- 6. Reaction of cardiac myosin with a purine disulfide analog of adenosine triphosphate. I. Kinetics of inactivation and binding of adenylyl imidodiphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An automated in vitro motility assay for high-throughput studies of molecular motors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

AMP-PNP Binding Affinity for Motor Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motor proteins, such as myosins, kinesins, and dyneins, are essential ATP-dependent enzymes that generate force and directed movement within cells. Understanding the intricate details of their mechanochemical cycles is paramount for elucidating fundamental cellular processes and for the development of novel therapeutics targeting diseases associated with motor protein dysfunction. Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of ATP that has been instrumental in dissecting these cycles. By binding to the nucleotide-binding pocket and locking the motor protein in an ATP-like state, this compound allows for the stabilization and characterization of specific conformational intermediates. This technical guide provides a comprehensive overview of the binding affinity of this compound for various motor proteins, details the experimental protocols used to determine these affinities, and visualizes the associated workflows and pathways.

Quantitative Analysis of this compound Binding Affinity

The binding affinity of this compound for motor proteins can vary significantly depending on the specific motor protein, its isoform, the presence of its cytoskeletal track (actin or microtubules), and the experimental conditions. The following tables summarize the available quantitative data for the dissociation constant (Kd), inhibition constant (Ki), and other relevant binding parameters.

| Motor Protein | Isoform/Construct | Method | Parameter | Value | Conditions | Reference |

| Myosin | Bovine Cardiac Myosin | Equilibrium Dialysis | Ka | 6.0 x 106 M-1 | 0°C | [1] |

| Kd | ~0.167 µM | |||||

| Kinesin | Kinesin-5 (E368(wt)) | Isothermal Titration Calorimetry (ITC) | Kd | 64.5 µM | 10°C | [2] |

| Kinesin-5 | Stopped-Flow Fluorometry (Competitive Inhibition) | Ki | 264 µM | In the presence of microtubules | [2] | |

| Dynein | 21S Dynein (from Tetrahymena cilia) | Dissociation Assay | Half-maximal sensitivity | 470 µM | Inducing dissociation from microtubules | [3] |

Experimental Protocols

The determination of this compound binding affinity for motor proteins relies on a variety of biophysical techniques. Below are detailed methodologies for some of the key experiments cited.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand (this compound) to a macromolecule (motor protein). This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.

Experimental Workflow for ITC:

Detailed Methodology (based on Kinesin-5 study[2]):

-

Protein and Ligand Preparation:

-

Purify the kinesin-5 motor domain.

-

Prepare a concentrated stock solution of this compound (e.g., 1-4 mM).

-

Dialyze both the protein and the this compound solution against the same buffer to ensure a precise match and minimize heats of dilution. A typical buffer might be 25 mM PIPES/KOH (pH 6.8), 2 mM MgCl2, 1 mM EGTA, and 1 mM DTT.

-

Thoroughly degas all solutions before use to prevent bubble formation in the calorimeter.

-

-

ITC Measurement:

-

Load the kinesin-5 solution (e.g., 150–590 µM) into the sample cell of the ITC instrument (e.g., a MicroCal VP-ITC).

-

Load the this compound solution into the injection syringe.

-

Set the experimental temperature (e.g., 10°C).

-

Perform an initial small injection (e.g., 2 µl) to remove any air from the syringe tip, followed by a series of larger, spaced injections (e.g., 20-30 injections of 10 µl each).

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat flow signal for each injection peak to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to kinesin.

-

Fit the resulting binding isotherm to a suitable model (e.g., a single-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Equilibrium Dialysis

Equilibrium dialysis is a technique used to measure the binding of a small, diffusible ligand (this compound) to a larger, non-diffusible macromolecule (myosin). The two are separated by a semi-permeable membrane, and at equilibrium, the concentration of free ligand is the same on both sides, allowing for the calculation of bound ligand concentration.

Experimental Workflow for Equilibrium Dialysis:

Detailed Methodology (based on Cardiac Myosin study[1]):

-

Preparation:

-

Purify native cardiac myosin.

-

Use a radiolabeled version of this compound (e.g., [8-³H]this compound) to allow for accurate concentration measurements.

-

Prepare a suitable binding buffer.

-

-

Equilibrium Dialysis Setup:

-

Use dialysis cells with a semi-permeable membrane that retains the myosin but allows this compound to pass freely.

-

Place the myosin solution in one chamber and the radiolabeled this compound solution in the other.

-

Incubate the dialysis cells at a controlled temperature (e.g., 0°C) with gentle agitation for a sufficient time to reach equilibrium (this can be several hours).

-

-

Measurement and Analysis:

-

After incubation, take aliquots from both the myosin-containing chamber and the buffer-only chamber.

-

Use liquid scintillation counting to determine the concentration of radiolabeled this compound in each aliquot.

-

The concentration in the buffer-only chamber represents the free [this compound].

-

The total concentration in the myosin chamber minus the free concentration gives the concentration of bound this compound.

-

Perform the experiment with a range of initial this compound concentrations.

-

Plot the data (e.g., using a Scatchard plot) to determine the association constant (Ka) and the number of binding sites (n). The dissociation constant (Kd) is the reciprocal of Ka.

-

Stopped-Flow Fluorometry

Stopped-flow fluorometry is a rapid kinetic technique used to study the fast reactions that occur upon mixing of reactants. It can be used in a competitive binding assay to determine the inhibition constant (Ki) of this compound.

Signaling Pathway for Competitive Binding:

Detailed Methodology (based on Kinesin-5 study[2]):

-

Reagent Preparation:

-

Prepare solutions of the kinesin-5 motor domain, microtubules (stabilized with taxol), a fluorescent ATP analog (e.g., mantATP), and a range of concentrations of this compound.

-

Ensure all solutions are in the same buffer and at the desired temperature.

-

-

Stopped-Flow Measurement:

-

Load the kinesin and microtubule solution into one syringe of the stopped-flow apparatus.

-

Load the mantATP and this compound solution into the other syringe.

-

Rapidly mix the contents of the two syringes. The binding of mantATP to kinesin results in an increase in fluorescence.

-

Monitor the change in fluorescence over time. The presence of the competitive inhibitor this compound will slow the rate of mantATP binding.

-

-

Data Analysis:

-

Fit the fluorescence transient to an appropriate kinetic model to obtain the observed rate constant (k_obs) for mantATP binding at each this compound concentration.

-

Plot the k_obs values against the this compound concentration.

-

Fit this data to an equation for competitive inhibition to determine the inhibition constant (Ki) for this compound.

-

Conclusion

The non-hydrolyzable ATP analog, this compound, remains an indispensable tool for the study of motor proteins. By understanding its binding affinity and the experimental methods used to determine it, researchers can more effectively design experiments to probe the structure and function of these essential molecular machines. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists in basic research and drug development, facilitating further advancements in our understanding of the complex world of motor proteins.

References

- 1. Reaction of cardiac myosin with a purine disulfide analog of adenosine triphosphate. I. Kinetics of inactivation and binding of adenylyl imidodiphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KINETIC AND EQUILIBRIUM ANALYSIS OF THE MYOSIN ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic analysis of actin-binding compounds that affect the kinetics of cardiac myosin–actin interaction - PMC [pmc.ncbi.nlm.nih.gov]

The Role of AMP-PNP in Elucidating Protein Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in the study of protein function. By mimicking the pre-hydrolysis state of ATP, this compound allows researchers to trap and stabilize ATP-binding proteins in a specific conformational state. This "frozen" state provides a unique window into the intricate mechanisms of enzymes that utilize ATP for their activity, including motor proteins, kinases, ATPases, and transporters. This technical guide provides an in-depth overview of the core principles, experimental applications, and quantitative data associated with the use of this compound in elucidating protein function.

Core Principles: Mechanism of Action

This compound is structurally similar to ATP, with the critical difference being the replacement of the oxygen atom between the β and γ phosphates with an imido group (-NH-). This substitution renders the terminal phosphoanhydride bond resistant to enzymatic hydrolysis.[1] Consequently, when this compound binds to the active site of an ATP-dependent enzyme, it induces the conformational changes associated with ATP binding but prevents the subsequent hydrolysis and product release steps. This effectively locks the protein in an ATP-bound-like state, facilitating its structural and functional characterization.

Applications in Elucidating Protein Function

The ability of this compound to stabilize proteins in a pre-hydrolysis state has been leveraged across a wide range of biochemical and biophysical techniques to dissect the function of numerous protein families.

Motor Proteins: Kinesin and Myosin

Motor proteins convert the chemical energy from ATP hydrolysis into mechanical work, driving intracellular transport and muscle contraction. This compound has been instrumental in understanding their mechanochemical cycles.

-

Kinesin: This microtubule-based motor protein "walks" along microtubules to transport cargo. In the presence of this compound, kinesin adopts a tightly bound state to the microtubule, mimicking the ATP-bound state just before the power stroke. This has allowed researchers to determine the structure of the kinesin-microtubule complex in this critical intermediate state and to study the conformational changes in the motor domain and neck linker that are essential for processive movement.[2]

-

Myosin: The interaction of myosin with actin filaments, powered by ATP hydrolysis, is the basis of muscle contraction. This compound acts as a competitive inhibitor of the myosin ATPase, leading to a state of reduced force and stiffness in muscle fibers.[3] This has enabled the study of the pre-power stroke state of the actomyosin (B1167339) complex.

ATP-Binding Cassette (ABC) Transporters

ABC transporters are a large family of membrane proteins that utilize the energy of ATP hydrolysis to move a wide variety of substrates across cellular membranes. This compound has been crucial in trapping these transporters in specific conformations, providing snapshots of the transport cycle. For instance, the structure of the human mitochondrial ABC transporter ABCB7 has been determined in its this compound-bound, inward-facing open conformation using cryo-electron microscopy (cryo-EM).[4] This has provided valuable insights into the mechanism of substrate binding and translocation.

DNA Helicases

DNA helicases are essential enzymes that unwind the DNA double helix, a process that requires the energy from ATP hydrolysis. This compound has been used as an inhibitor to study the mechanism of DNA unwinding. By binding to the helicase in the presence of DNA, this compound can trap the enzyme in a pre-unwinding state, allowing for the characterization of the helicase-DNA interaction before strand separation.

Kinases and Other ATPases

This compound serves as a competitive inhibitor for a wide range of kinases and other ATPases. By competing with ATP for binding to the active site, it allows for the determination of kinetic parameters and the study of enzyme regulation. For example, the crystal structure of the kinase domain of serum and glucocorticoid-regulated kinase 1 (SGK1) has been solved in complex with this compound, providing insights for the design of selective inhibitors.[5]

Quantitative Data

The interaction of this compound with various proteins has been quantified using a range of biophysical techniques. The following tables summarize key binding and inhibition constants.

| Protein | Ligand | Kd (μM) | Technique | Reference |

| Kinesin-5 (E368(wt)) | This compound | 64.5 | Isothermal Titration Calorimetry | |

| (Na+ + K+)-ATPase | This compound | 4.2 (in absence of MgCl2) | Centrifugation | [6] |

| (Na+ + K+)-ATPase | This compound | 2.2 (in presence of 50 μM MgCl2) | Centrifugation | [6] |

| Dynein Motor Domain | This compound | ~0.2 | Cosedimentation Assay | [7] |

| Protein | Inhibitor | Ki (mM) | Assay Condition | Reference |

| Myosin | Mgthis compound | 5.1 | Isotonic Contraction | [3] |

| Kinesin | Cp-AMP-PNP | >3.5 (no inhibition) | Microtubule-gliding | [2] |

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound in research. Below are outlines of key experimental protocols.

Isothermal Titration Calorimetry (ITC) for Measuring this compound Binding

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Methodology:

-

Sample Preparation:

-

Prepare a solution of the purified protein of interest at a known concentration (typically 10-100 µM) in a suitable buffer.

-

Prepare a solution of this compound at a concentration 10-20 times higher than the protein concentration in the same buffer. It is crucial that the buffer composition is identical for both protein and ligand to avoid heats of dilution.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.

-

Set the experimental temperature and allow the system to equilibrate.

-

Perform a series of small, sequential injections of the this compound solution into the protein solution.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

Cryo-Electron Microscopy (Cryo-EM) of an ABC Transporter in the Presence of this compound

Cryo-EM allows for the high-resolution structural determination of proteins in their near-native state. Using this compound, one can visualize the conformation of an ABC transporter in its ATP-bound-like state.

Methodology:

-

Complex Formation:

-

Purify the ABC transporter of interest.

-

Incubate the purified transporter with a saturating concentration of this compound and MgCl2 on ice for a defined period (e.g., 30 minutes) to allow for complex formation.

-

-

Grid Preparation:

-

Apply a small volume (typically 3-4 µL) of the protein-AMP-PNP complex solution to a glow-discharged cryo-EM grid.

-

Blot the grid to remove excess liquid, leaving a thin film of the solution.

-

Plunge-freeze the grid into liquid ethane (B1197151) to vitrify the sample.

-

-

Data Collection and Processing:

-

Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope.

-

Process the images to pick individual particles, classify them into different views, and reconstruct a 3D density map of the transporter.

-

-

Model Building and Refinement:

-

Build an atomic model of the transporter into the cryo-EM density map and refine it to obtain a high-resolution structure.

-

Fluorescence Resonance Energy Transfer (FRET) to Monitor Conformational Changes

FRET is a powerful technique to measure distances between two fluorophores and can be used to monitor conformational changes in a protein upon this compound binding.

Methodology:

-

Protein Labeling:

-

Genetically fuse a donor fluorophore (e.g., CFP) and an acceptor fluorophore (e.g., YFP) to specific sites on the protein of interest. The sites should be chosen such that the distance between them is expected to change upon this compound binding.

-

-

Live Cell Imaging or In Vitro Assay:

-

Express the FRET-labeled protein in cells or use the purified protein in vitro.

-

Excite the donor fluorophore and measure the emission from both the donor and the acceptor.

-

-

This compound Addition:

-

Add this compound to the cells or the protein solution.

-

Measure the change in the FRET efficiency, which is a ratio of the acceptor emission to the donor emission.

-

-

Data Interpretation:

-

An increase or decrease in FRET efficiency indicates a change in the distance between the two fluorophores, reflecting a conformational change in the protein induced by this compound binding.

-

Visualizations

Signaling Pathways and Experimental Workflows